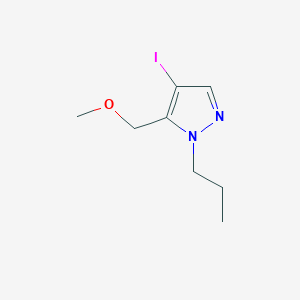
4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has been found to have several biochemical and physiological effects, making it an important tool for laboratory experiments.
Mécanisme D'action
The mechanism of action of 4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole is not fully understood. However, it has been found to bind to the GABA(A) receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter GABA. The binding of the compound to the receptor enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability.
Biochemical and Physiological Effects:
4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole has been found to have several biochemical and physiological effects. It has been shown to enhance the inhibitory effects of GABA on the GABA(A) receptor, leading to a decrease in neuronal excitability. The compound has also been found to have anxiolytic and sedative effects, making it a potential treatment for anxiety disorders and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole in lab experiments is its specificity for the GABA(A) receptor. The compound has been found to bind selectively to the receptor, making it a valuable tool for studying the effects of GABA on neuronal excitability. However, the compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.
Orientations Futures
There are several future directions for the study of 4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole. One area of research is the development of more stable and soluble analogs of the compound. Another area of research is the study of the effects of the compound on other neurotransmitter systems, such as the glutamate system. Additionally, the compound has potential applications in the treatment of anxiety disorders and insomnia, and further research is needed to explore these possibilities.
Conclusion:
In conclusion, 4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole is a synthetic compound that has been extensively studied for its potential applications in scientific research. The compound has several biochemical and physiological effects, making it an important tool for laboratory experiments. The compound has advantages and limitations for lab experiments, and there are several future directions for its study. Overall, 4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole is a valuable compound for the study of neurotransmission and has potential applications in the treatment of anxiety disorders and insomnia.
Méthodes De Synthèse
The synthesis of 4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with propylmagnesium bromide followed by the reaction with iodomethane. The product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole has been extensively studied for its potential applications in scientific research. It has been found to have several biochemical and physiological effects, making it an important tool for laboratory experiments. The compound has been used in the study of GABA(A) receptors, which are involved in the regulation of neurotransmission in the central nervous system. It has also been used in the study of the effects of alcohol on the brain.
Propriétés
IUPAC Name |
4-iodo-5-(methoxymethyl)-1-propylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IN2O/c1-3-4-11-8(6-12-2)7(9)5-10-11/h5H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMWKTDOEYVLGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)I)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-5-(methoxymethyl)-1-propyl-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-((3-phenyl-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2757773.png)


![6-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2757778.png)
![7-Hydroxy-8-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-4-methyl-1-benzopyran-2-one](/img/structure/B2757780.png)
![N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-2,2-dimethylpropanamide](/img/structure/B2757782.png)
![4-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide](/img/structure/B2757784.png)
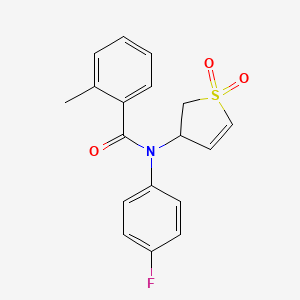
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2757788.png)
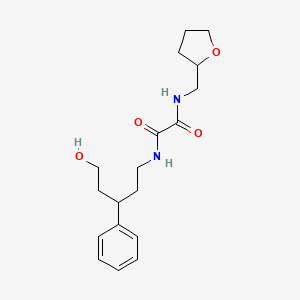
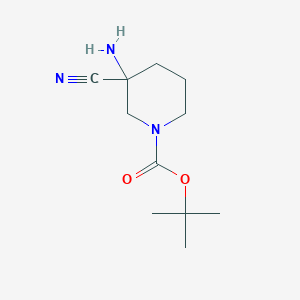
![Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2757791.png)
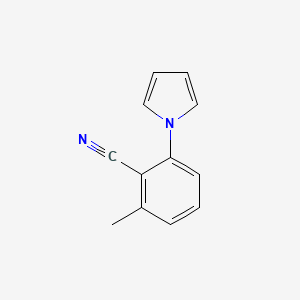
![N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-amine](/img/structure/B2757795.png)